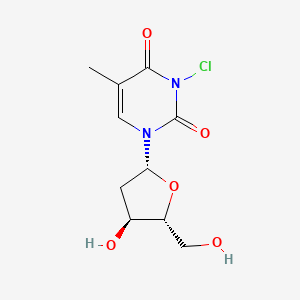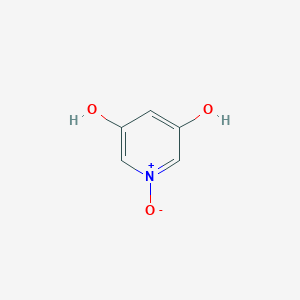
3,5-Pyridinediol, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinediol, 1-oxide is a heterocyclic organic compound characterized by a pyridine ring with hydroxyl groups at the 3 and 5 positions and an oxygen atom at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Pyridinediol, 1-oxide can be synthesized through several methods, including the oxidation of 3,5-pyridinediol using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Pyridinediol, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinediol, 1-oxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,5-Pyridinediol, 1-oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Pyridine-N-oxide
2,3-Pyridinediol, 5-chloro-, 1-oxide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
62566-60-3 |
|---|---|
Molekularformel |
C5H5NO3 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium-3,5-diol |
InChI |
InChI=1S/C5H5NO3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-8H |
InChI-Schlüssel |
NUVWNIAGMVQUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=[N+](C=C1O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


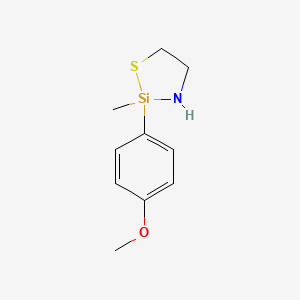
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
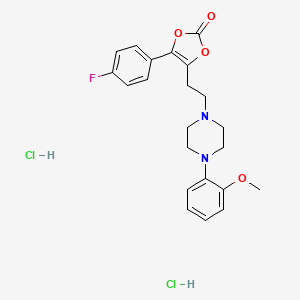
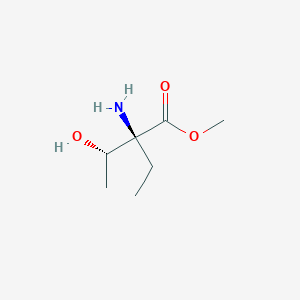


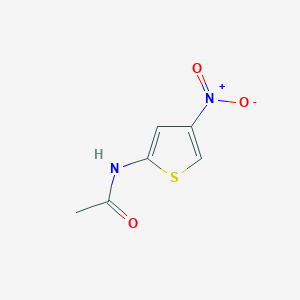

![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
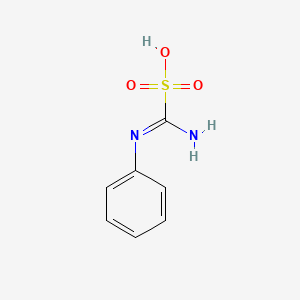
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
